molecular formula C10H8Cl2O2 B3012565 Methyl 2-(3,4-dichlorophenyl)acrylate CAS No. 1254365-78-0

Methyl 2-(3,4-dichlorophenyl)acrylate

Cat. No.: B3012565
CAS No.: 1254365-78-0
M. Wt: 231.07
InChI Key: DKHZSFPASRZZQC-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of acrylate, characterized by the presence of a 3,4-dichlorophenyl group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dichlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3,4-dichlorocinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product.

Another method involves the reaction of 3,4-dichlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. This reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate the esterification reaction. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dichlorobenzoic acid.

    Reduction: Formation of 3,4-dichlorophenylethanol.

    Substitution: Formation of various substituted phenyl acrylates.

Scientific Research Applications

Methyl 2-(3,4-dichlorophenyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorophenyl)acrylate
  • Methyl 2-(3,5-dichlorophenyl)acrylate
  • Methyl 2-(3,4-difluorophenyl)acrylate

Uniqueness

Methyl 2-(3,4-dichlorophenyl)acrylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This compound’s distinct chemical structure allows for specific applications and properties that may not be observed in its analogs.

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHZSFPASRZZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254365-78-0
Record name methyl 2-(3,4-dichlorophenyl)prop-2-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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